molecular formula C17H12ClNO2S B2956342 Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate CAS No. 338396-91-1

Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B2956342
CAS No.: 338396-91-1
M. Wt: 329.8
InChI Key: VZDLLJAFFYWYAC-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring, which is then esterified with methyl 4-bromobenzoate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • 4-Phenyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazoles
  • 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

Methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and the chlorophenyl group enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

methyl 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-17(20)12-8-6-11(7-9-12)16-19-15(10-22-16)13-4-2-3-5-14(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDLLJAFFYWYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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